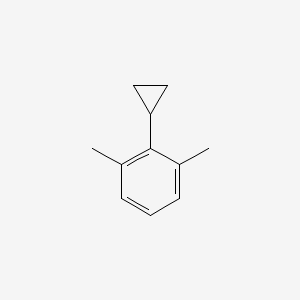
2-Cyclopropyl-1,3-dimethylbenzene
説明
2-Cyclopropyl-1,3-dimethylbenzene (2-CPDMB) is a heterocyclic aromatic compound with a cyclopropyl group attached to the 1 and 3 positions of a dimethylbenzene ring. It is an important intermediate for the synthesis of several compounds, including pharmaceuticals, dyes, and agricultural chemicals. Furthermore, 2-CPDMB is a useful starting material for the synthesis of a variety of other aromatic compounds. 2-CPDMB is a highly reactive compound, and its synthesis and use in laboratory experiments require careful handling.
科学的研究の応用
Chemical Reactivity and Bond Activation :
- The reactivity of 2-cyclopropyl-1,3-dimethylbenzene in chemical processes, such as bond activation, is a significant area of interest. A study by Boulho et al. (2011) investigated the activation of CH bonds in alkylaromatics, including 1,3-dimethylbenzene, by a cyclopropene complex. This research contributes to understanding selective benzylic and arene CH bond activation, a crucial aspect in organic synthesis and catalysis (Boulho et al., 2011).
Conformational Studies :
- The structural and conformational aspects of ortho-disubstituted cyclopropylbenzenes, including 2-cyclopropyl-1,3-dimethylbenzene, have been explored. Ernst et al. (1999) used Schaefer's "J method" to show the preferred conformation and barriers to internal rotation in these compounds, contributing to a better understanding of their molecular dynamics and stability (Ernst et al., 1999).
Oxidation and Ignition Kinetics :
- Research on the oxidation and ignition kinetics of dimethylbenzenes, including 1,2-dimethylbenzene, provides insights into the reactivity and combustion properties of these compounds. Gaïl et al. (2008) conducted experimental and modeling studies on 1,2-dimethylbenzene, highlighting its higher reactivity compared to other dimethylbenzenes under specific conditions (Gaïl et al., 2008).
Synthesis and Catalysis :
- The role of cyclopropyl groups in catalysis and organic synthesis is another area of focus. For instance, studies by Miura et al. (1988) and Murakami et al. (1979) describe transformations involving cyclopropylbenzenes in the presence of catalysts, contributing to synthetic methodologies for producing various organic compounds (Miura et al., 1988); (Murakami et al., 1979).
Drug Development :
- The cyclopropyl fragment, including structures like 2-cyclopropyl-1,3-dimethylbenzene, is increasingly used in drug development. Talele (2016) highlights the versatility of the cyclopropyl ring in addressing challenges during drug discovery, such as enhancing potency and reducing off-target effects (Talele, 2016).
作用機序
Target of Action
Like other benzene derivatives, it may interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 2-Cyclopropyl-1,3-dimethylbenzene is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Cyclopropane biosynthesis, a process that involves the formation of cyclopropane rings, could potentially be influenced . This process involves two major pathways, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
Given its structural similarity to other benzene derivatives, it may influence cellular processes by interacting with various enzymes and receptors .
特性
IUPAC Name |
2-cyclopropyl-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGASVBATYMYOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90708462 | |
| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1,3-dimethylbenzene | |
CAS RN |
36825-29-3 | |
| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the preferred conformation of 2-cyclopropyl-1,3-dimethylbenzene in solution, and how does it differ from cyclopropylbenzene?
A1: Unlike cyclopropylbenzene (where the bisected conformer with a torsional angle (Θ) of 0° is preferred), 2-cyclopropyl-1,3-dimethylbenzene prefers the perpendicular conformation in solution []. This means the torsional angle (Θ) between the C(1)—H bond of the cyclopropyl group and the plane of the benzene ring is 90° []. This preference is attributed to the steric hindrance caused by the two ortho-methyl groups in 2-cyclopropyl-1,3-dimethylbenzene [].
Q2: How does the rotational barrier around the cyclopropyl-aryl bond in 2-cyclopropyl-1,3-dimethylbenzene compare to that of cyclopropylbenzene, and what is the reason for this difference?
A2: The rotational barrier around the cyclopropyl-aryl bond is significantly higher in 2-cyclopropyl-1,3-dimethylbenzene compared to cyclopropylbenzene. While cyclopropylbenzene has a negligible barrier, the barrier for 2-cyclopropyl-1,3-dimethylbenzene is estimated to be 6.4 kJ/mol based on NMR coupling constants and assuming a two-fold rotational potential []. This difference arises from the steric interactions between the cyclopropyl group and the two ortho-methyl groups in 2-cyclopropyl-1,3-dimethylbenzene, which create a significant energy barrier for the molecule to overcome during rotation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



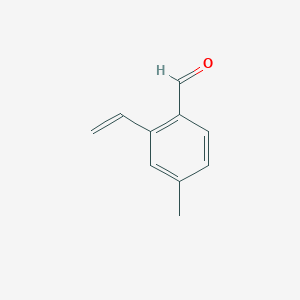

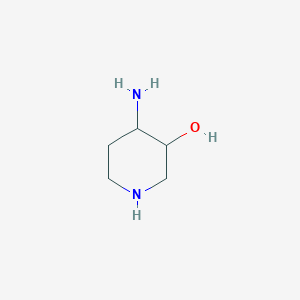

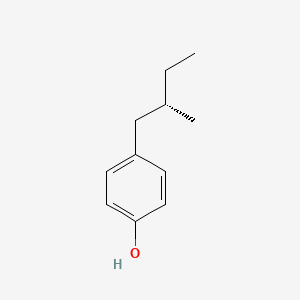

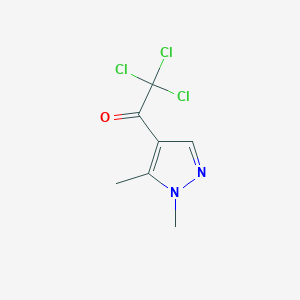
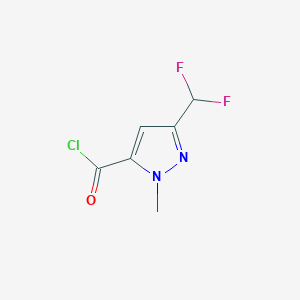
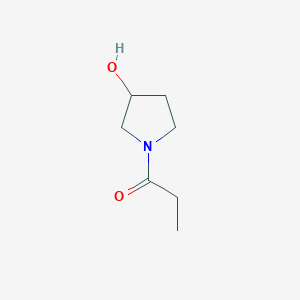
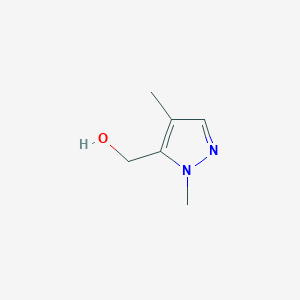
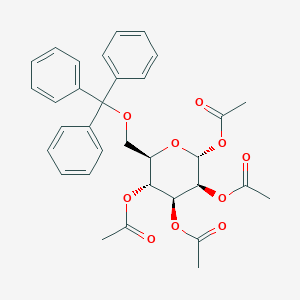
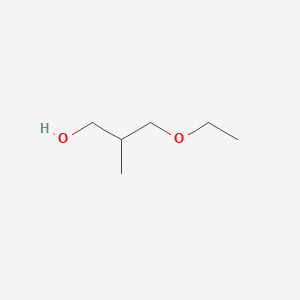

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)